molecular formula C21H17FN6O2S B2833446 N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893936-94-2

N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2833446
CAS No.: 893936-94-2
M. Wt: 436.47
InChI Key: OAZBQZKJLAHIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17FN6O2S and its molecular weight is 436.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and possible therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure includes several functional groups that are critical for its biological activity. The presence of the pyrazolo[3,4-d]pyrimidine moiety and a thioacetamide group suggests a complex interaction with biological targets.

PropertyValue
Molecular FormulaC18H18FN5O2S
Molecular Weight373.43 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy against various viruses, including herpes simplex virus type-1 (HSV-1), with effective concentrations in the low micromolar range (e.g., 0.20 μM) .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that related pyrazole derivatives inhibited cell proliferation in various cancer cell lines, including prostate and breast cancer cells. Notably, some derivatives exhibited IC50 values as low as 0.33 μM against prostate cancer cells . The mechanism of action may involve the inhibition of specific kinases involved in tumor growth.

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Interaction : Its structural features suggest potential interactions with various receptors, which could modulate signaling pathways critical for cell survival and proliferation.

Study on Antiviral Efficacy

A study published in 2021 explored the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives. The findings indicated that modifications at specific positions (C-2 and N-3) significantly enhanced antiviral activity against HSV-1 .

Anticancer Activity Assessment

In another study focusing on anticancer agents, compounds with a similar scaffold were tested for their ability to inhibit tumor cell growth. The results showed promising activity against several cancer types, suggesting that further optimization could yield more potent therapeutic agents .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2S/c1-13(29)26-15-3-2-4-16(9-15)27-19(30)11-31-21-18-10-25-28(20(18)23-12-24-21)17-7-5-14(22)6-8-17/h2-10,12H,11H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZBQZKJLAHIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.